molecular formula C₇H₃D₃N₄O₄ B1147580 Formaldehyde 2,4-Dinitrophenylhydrazone-d3 CAS No. 259824-50-5

Formaldehyde 2,4-Dinitrophenylhydrazone-d3

Cat. No.: B1147580
CAS No.: 259824-50-5
M. Wt: 213.17
InChI Key:
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Description

Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is a deuterium-labeled derivative of Formaldehyde 2,4-Dinitrophenylhydrazone. This compound is primarily used in scientific research as a stable isotope-labeled standard. The incorporation of deuterium atoms enhances its utility in various analytical and research applications, particularly in the field of mass spectrometry and chromatography .

Biochemical Analysis

Biochemical Properties

Formaldehyde 2,4-Dinitrophenylhydrazone-d3 plays a significant role in biochemical reactions, particularly in the identification and quantification of aldehydes and ketones. The compound interacts with various enzymes and proteins, forming stable hydrazone derivatives. These interactions are crucial for the detection and analysis of carbonyl compounds in biological samples. The nature of these interactions involves the formation of a covalent bond between the carbonyl group of the aldehyde or ketone and the hydrazine group of this compound, resulting in a hydrazone derivative .

Cellular Effects

This compound affects various cellular processes by interacting with cellular proteins and enzymes. It influences cell function by modifying the activity of enzymes involved in metabolic pathways. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by forming stable hydrazone derivatives with carbonyl-containing biomolecules. These interactions can alter the normal function of proteins and enzymes, leading to changes in cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves nucleophilic addition-elimination reactions. The compound first adds across the carbon-oxygen double bond of aldehydes or ketones, forming an intermediate compound. This intermediate then undergoes elimination of a water molecule, resulting in the formation of a stable hydrazone derivative. This mechanism is crucial for the compound’s ability to detect and quantify carbonyl compounds in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature and exposure to light. Long-term studies have shown that the compound can degrade over time, leading to a decrease in its effectiveness for detecting carbonyl compounds. These temporal effects are important to consider when using the compound in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and effective for detecting carbonyl compounds. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. These dosage effects are important to consider when using the compound in in vivo studies to ensure accurate and reliable results .

Metabolic Pathways

This compound is involved in metabolic pathways related to the detection and quantification of carbonyl compounds. The compound interacts with enzymes and cofactors involved in these pathways, forming stable hydrazone derivatives. These interactions can affect metabolic flux and metabolite levels, providing valuable information for biochemical research. The compound’s role in these pathways is crucial for its effectiveness in detecting and analyzing carbonyl compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of the compound are important for its effectiveness in detecting carbonyl compounds in biological samples .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular localization is crucial for the compound’s ability to interact with carbonyl-containing biomolecules and form stable hydrazone derivatives. Understanding the subcellular localization of the compound is important for its effective use in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is synthesized by reacting deuterium-labeled formaldehyde with 2,4-dinitrophenylhydrazine. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes ensuring the purity of the deuterium-labeled formaldehyde and optimizing reaction conditions to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Formaldehyde 2,4-Dinitrophenylhydrazone-d3 primarily undergoes addition-elimination reactions. These reactions are characterized by the initial addition of the hydrazine group to the carbonyl carbon of formaldehyde, followed by the elimination of water to form the hydrazone derivative .

Common Reagents and Conditions

Major Products

The major product of the reaction between deuterium-labeled formaldehyde and 2,4-dinitrophenylhydrazine is this compound. This compound is stable and can be used as a standard in various analytical applications .

Comparison with Similar Compounds

Formaldehyde 2,4-Dinitrophenylhydrazone-d3 is unique due to its deuterium labeling, which enhances its stability and utility in analytical applications. Similar compounds include:

This compound stands out due to its specific application in studies requiring stable isotope labeling, making it a valuable tool in advanced analytical and research applications .

Properties

IUPAC Name

N,3,5-trideuterio-N-(methylideneamino)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O4/c1-8-9-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,9H,1H2/i2D,4D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQLSLWCHGLSML-COQLVEBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])N([2H])N=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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